

An In-depth Technical Guide to the Magnetic Susceptibility of Titanium Disilicide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Titanium disilicide*

Cat. No.: *B078298*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of **titanium disilicide** ($TiSi_2$), a material of significant interest in the microelectronics industry. This document synthesizes theoretical predictions and draws analogies from related compounds to elucidate the magnetic susceptibility of $TiSi_2$. It also details the standard experimental protocols for its measurement.

Executive Summary

Titanium disilicide is a metallic compound that, based on extensive theoretical calculations, is classified as a non-magnetic material.^{[1][2][3][4]} This classification indicates that $TiSi_2$ does not exhibit strong magnetic ordering such as ferromagnetism, ferrimagnetism, or antiferromagnetism. Its magnetic response is expected to be very weak, characteristic of either diamagnetism or Pauli paramagnetism. While direct experimental quantification of its magnetic susceptibility is not readily available in the reviewed literature, its metallic nature suggests that Pauli paramagnetism is the more probable intrinsic magnetic property. This weak form of paramagnetism arises from the alignment of the spins of conduction electrons in an applied magnetic field and is largely independent of temperature.

Theoretical Magnetic Properties of Titanium Disilicide

Density Functional Theory (DFT) calculations for the common orthorhombic crystal structures of TiSi_2 (C54 and C49 phases) consistently predict a total magnetic moment of 0.00 μB per formula unit.^{[2][3][5]} This theoretical result is the primary basis for classifying TiSi_2 as non-magnetic.

The absence of a net magnetic moment in the ground state points towards two possibilities for its behavior in an applied magnetic field:

- Diamagnetism: A weak repulsion from a magnetic field, characterized by a small negative magnetic susceptibility ($\chi < 0$). This is a universal property of all materials, arising from the orbital motion of electrons.
- Paramagnetism: A weak attraction to a magnetic field, characterized by a small positive magnetic susceptibility ($\chi > 0$). In metals like TiSi_2 , this is typically dominated by Pauli paramagnetism.^[6]

Given that TiSi_2 is a metal with a density of states at the Fermi level, the contribution from Pauli paramagnetism is expected. This phenomenon is a quantum mechanical effect where the external magnetic field causes a small imbalance in the number of spin-up and spin-down conduction electrons, leading to a net magnetic moment aligned with the field.^{[7][8]} A similar compound, titanium disulfide (TiS_2), is known to be a Pauli paramagnet.^[9]

Data on Magnetic Properties

The following table summarizes the theoretically predicted magnetic properties of **titanium disilicide**. It is important to note that specific experimental values for magnetic susceptibility are not prominently available in the existing literature.

Property	C54-TiSi ₂ (orthorhombic, Fd _{ddd})	C49-TiSi ₂ (orthorhombic, Cmcm)	Source(s)
Magnetic Ordering	Non-magnetic	Non-magnetic	[2] [3]
Total Magnetization (μ B/f.u.)	0.00	0.00	[2] [3]
Predicted Susceptibility Type	Pauli Paramagnetic or Diamagnetic	Pauli Paramagnetic or Diamagnetic	[6] [9]

Experimental Protocols for Magnetic Susceptibility Measurement

The magnetic susceptibility of a material like **titanium disilicide** can be experimentally determined using highly sensitive techniques such as Superconducting Quantum Interference Device (SQUID) magnetometry and the Faraday balance method.

SQUID Magnetometry

SQUID magnetometry is an extremely sensitive method for determining the magnetic properties of materials.

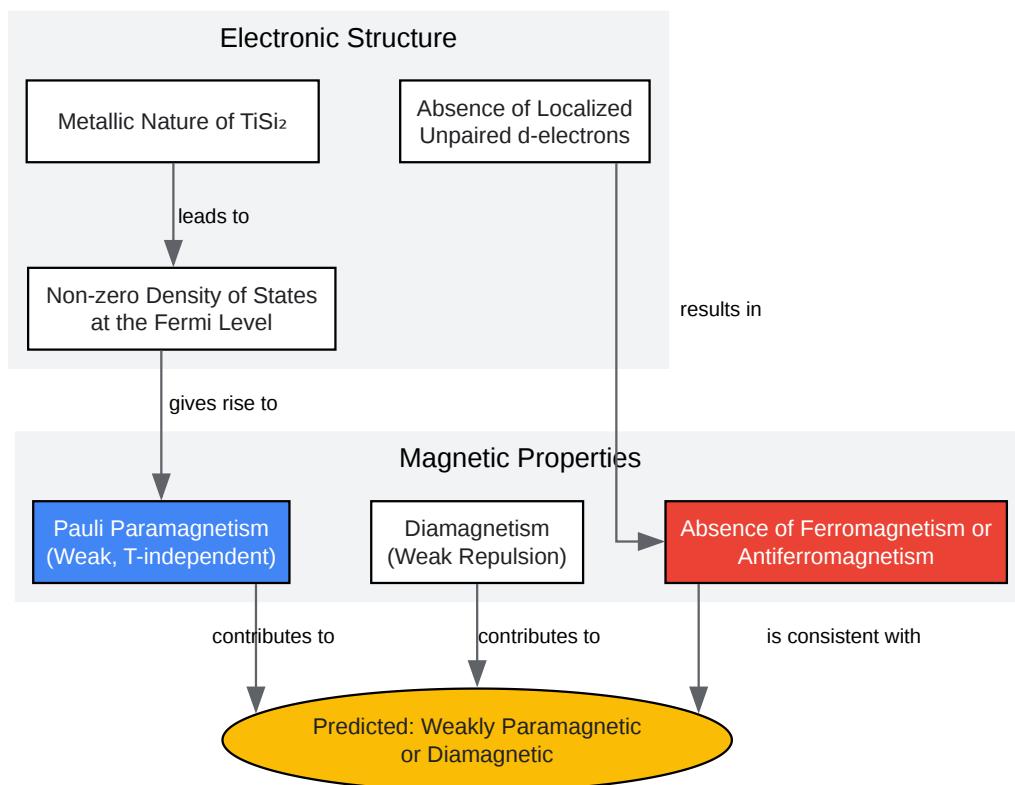
Methodology:

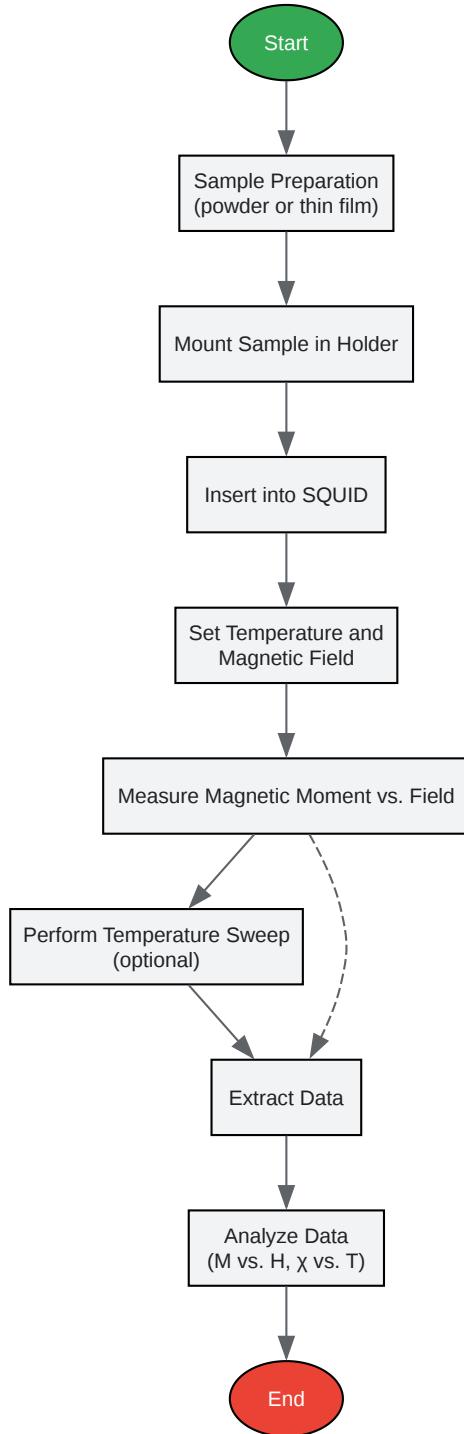
- Sample Preparation: A sample of **titanium disilicide**, either in powder or thin-film form, is carefully weighed and placed in a sample holder with known, low magnetic susceptibility.
- Measurement Procedure: The sample is introduced into the SQUID magnetometer. The instrument applies a uniform magnetic field of known strength.
- Data Acquisition: The sample is moved through a set of superconducting detection coils, which induces a current proportional to the magnetic moment of the sample. The SQUID sensor measures this current with high precision.
- Temperature Dependence: Measurements can be performed over a wide range of temperatures to investigate the temperature dependence of the magnetic susceptibility. For a

Pauli paramagnet, the susceptibility is expected to be nearly constant with temperature.

- Data Analysis: The magnetic moment is measured as a function of the applied magnetic field. The magnetic susceptibility (χ) is then calculated from the slope of the magnetization (M) versus applied magnetic field (H) curve ($M = \chi H$).

Faraday Balance


The Faraday balance method measures the force exerted on a sample by a non-uniform magnetic field.


Methodology:

- Sample Preparation: A small, accurately weighed sample of $TiSi_2$ is placed in a sample holder suspended from a microbalance.
- Measurement Principle: The sample is positioned in a region of a magnetic field with a constant field gradient ($H \cdot dH/dz$). The force (F) on the sample is proportional to its mass (m), magnetic susceptibility per unit mass (χ_g), and the field gradient: $F = \chi_g * m * H * (dH/dz)$.
- Data Acquisition: The apparent change in the mass of the sample is measured when the magnetic field is applied. This change in mass corresponds to the magnetic force.
- Calibration: The system is calibrated using a standard material with a known magnetic susceptibility.
- Data Analysis: The mass susceptibility is calculated from the measured force, and this can be converted to molar susceptibility.

Visualizations

Logical Relationship between Electronic Structure and Magnetic Properties

Logical Flow from Electronic Structure to Magnetic Properties of TiSi_2

Experimental Workflow for SQUID Magnetometry of TiSi_2 [Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Versatile Titanium Silicide Monolayers with Prominent Ferromagnetic, Catalytic, and Superconducting Properties: Theoretical Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mp-2582: TiSi2 (orthorhombic, Fddd, 70) [legacy.materialsproject.org]
- 6. Paramagnetism - Wikipedia [en.wikipedia.org]
- 7. bingweb.binghamton.edu [bingweb.binghamton.edu]
- 8. pas.rochester.edu [pas.rochester.edu]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Magnetic Susceptibility of Titanium Disilicide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b078298#magnetic-susceptibility-of-titanium-disilicide\]](https://www.benchchem.com/product/b078298#magnetic-susceptibility-of-titanium-disilicide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com